1-Pent-1-ynylcyclohexene
Description
1-Pent-1-ynylcyclohexene is a substituted cyclohexene derivative featuring a pent-1-ynyl group (-C≡C-CH2-CH2-CH3) attached to the cyclohexene ring. The molecular formula is estimated as C11H14, derived from the cyclohexene backbone (C6H10) and the pent-1-ynyl substituent (C5H5). The triple bond in the pent-1-ynyl group introduces electronic and steric effects, influencing reactivity and physical properties compared to simpler alkenes or substituted cyclohexenes.
Properties
CAS No. |
139911-58-3 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
1-pent-1-ynylcyclohexene |
InChI |
InChI=1S/C11H16/c1-2-3-5-8-11-9-6-4-7-10-11/h9H,2-4,6-7,10H2,1H3 |
InChI Key |
NHKXITMCGOBDAF-UHFFFAOYSA-N |
SMILES |
CCCC#CC1=CCCCC1 |
Canonical SMILES |
CCCC#CC1=CCCCC1 |
Synonyms |
Cyclohexene, 1-(1-pentynyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
Key comparisons are drawn with cyclohexene, 1-phenylcyclohexene, and linear alkenes/alkynes (e.g., 1-pentene, 1-hexyne).
Table 1: Molecular Properties and Physical Data
*Estimated based on substituent contributions.
†Inferred from substituent effects (bulky pent-1-ynyl increases boiling point relative to cyclohexene).
‡Predicted lower vapor pressure than cyclohexene due to increased molecular weight and reduced volatility.
Key Observations:
- Boiling Points : The pent-1-ynyl group likely elevates the boiling point compared to cyclohexene (83°C) and 1-pentene (30°C), approaching values seen in 1-phenylcyclohexene (213.6°C) due to increased molecular weight and steric bulk .
- Vapor Pressure : Cyclohexene exhibits higher vapor pressure (1.28 kPa at 328.15 K) than 1-hexyne (0.853 kPa), suggesting that alkynes generally have lower volatility than alkenes. 1-Pent-1-ynylcyclohexene is expected to follow this trend, with vapor pressure lower than cyclohexene .
Reactivity and Stability
Electronic Effects:
- The pent-1-ynyl group introduces a conjugated triple bond, enhancing electron-withdrawing effects compared to the phenyl group in 1-phenylcyclohexene. This may increase susceptibility to electrophilic attacks or cycloaddition reactions (e.g., Diels-Alder) compared to unsubstituted cyclohexene.
- Cyclohexene : Reacts readily in addition reactions (e.g., hydrogenation, halogenation) due to its strained double bond.
- 1-Phenylcyclohexene : The aromatic phenyl group stabilizes the cyclohexene ring through resonance, reducing reactivity compared to 1-pent-1-ynylcyclohexene .
Steric Effects:
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